molecular formula C23H38O2 B1212069 Rosterolone CAS No. 79243-67-7

Rosterolone

Cat. No.: B1212069
CAS No.: 79243-67-7
M. Wt: 346.5 g/mol
InChI Key: IMFNBOMNWHWKQD-MXENSADDSA-N
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Preparation Methods

The synthetic routes and reaction conditions for Rosterolone involve several steps. The compound is synthesized from mesterolone by introducing a propyl group at the 17α position. The reaction conditions typically involve the use of strong bases and organic solvents to facilitate the substitution reaction .

Chemical Reactions Analysis

Rosterolone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Rosterolone exerts its effects by acting as an antagonist to androgen receptors. It binds to these receptors, preventing androgens like testosterone from exerting their effects. This leads to a reduction in androgenic activity, which is beneficial in conditions like acne where androgens play a significant role . The molecular targets and pathways involved include the androgen receptor signaling pathway .

Comparison with Similar Compounds

Rosterolone is similar to other steroidal antiandrogens such as cyproterone acetate and spironolactone. it is unique in its lack of systemic effects when administered topically . Other similar compounds include:

This compound’s uniqueness lies in its specific antiandrogenic activity without systemic effects, making it a promising candidate for topical treatments .

Biological Activity

Rosterolone, also known as mesterolone, is a synthetic androgen and anabolic steroid that exhibits notable biological activity through its interaction with androgen receptors (AR). This article provides a comprehensive overview of its pharmacodynamics, medical applications, and case studies illustrating its effects.

Pharmacodynamics

This compound acts primarily as an agonist of the androgen receptor. Unlike testosterone, it is characterized by a poor anabolic effect due to its inactivation by 3α-hydroxysteroid dehydrogenase (3α-HSD) in skeletal muscle tissue. This unique metabolic pathway results in a lower anabolic potency compared to testosterone, although it still maintains a favorable ratio of anabolic to androgenic activity.

Key Pharmacological Properties:

  • Androgenic Activity: this compound has a lower androgenic potency than testosterone, making it less likely to cause androgenic side effects such as virilization.
  • Anabolic Activity: Its weak anabolic effects are attributed to its rapid inactivation in muscle tissue.
  • Non-aromatization: this compound is not a substrate for aromatase, preventing conversion into estrogen and minimizing estrogen-related side effects like gynecomastia and fluid retention.
  • Hepatotoxicity: As it is not 17α-alkylated, it has minimal potential for liver toxicity.

Medical Applications

This compound has been utilized in various clinical settings due to its unique properties:

  • Androgen Deficiency Treatment: It is prescribed for male hypogonadism and cases where testosterone replacement therapy is contraindicated due to the risk of gynecomastia.
  • Support for Male Fertility: The drug has shown potential in enhancing sperm production and quality.
  • Delayed Puberty in Boys: It can aid in initiating puberty in boys with delayed development.

Dosage Recommendations:

  • Typical dosages range from 50 to 100 mg taken two to three times daily, depending on the clinical indication.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its clinical implications:

Case Study 1: Depression Treatment

A small-scale clinical trial involving patients with depression indicated that this compound could improve symptoms such as anxiety and lack of drive. The study reported significant improvements in patients with dysthymia and bipolar depression, suggesting a potential role for this compound beyond androgen replacement therapy .

Case Study 2: Androgen Replacement Therapy

In another study, participants receiving 100 mg of this compound cipionate bi-monthly showed no significant difference in plasma testosterone levels compared to untreated controls. This finding underscores the complexity of this compound's effects on endogenous hormone levels and its limited role in conventional testosterone therapy .

Comparative Biological Activity Table

PropertyThis compound (Mesterolone)Testosterone
Androgenic PotencyLowHigh
Anabolic PotencyVery LowHigh
AromatizationNoYes
Hepatotoxicity PotentialLowModerate (in 17α-alkylated forms)
Clinical UsesAndrogen deficiency, male fertilityGeneral androgen replacement

Properties

CAS No.

79243-67-7

Molecular Formula

C23H38O2

Molecular Weight

346.5 g/mol

IUPAC Name

(1S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-17-propyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C23H38O2/c1-5-10-23(25)12-9-19-18-7-6-16-14-17(24)13-15(2)22(16,4)20(18)8-11-21(19,23)3/h15-16,18-20,25H,5-14H2,1-4H3/t15-,16-,18-,19-,20-,21-,22-,23-/m0/s1

InChI Key

IMFNBOMNWHWKQD-MXENSADDSA-N

SMILES

CCCC1(CCC2C1(CCC3C2CCC4C3(C(CC(=O)C4)C)C)C)O

Isomeric SMILES

CCC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3([C@H](CC(=O)C4)C)C)C)O

Canonical SMILES

CCCC1(CCC2C1(CCC3C2CCC4C3(C(CC(=O)C4)C)C)C)O

Key on ui other cas no.

79243-67-7

Synonyms

17 alpha-propylmesterolone
17 beta-hydroxy-1 alpha-methyl-17 alpha-propyl-5 alpha-androstan-3-one
17-hydroxy-1-methyl-17-propylandrostan-3-one
17-propylmesterolone
SH 434
SH-434
WIN 17665

Origin of Product

United States

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